N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide
Description
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide is a synthetic organic compound that features a piperazine ring substituted with a dimethyl group and a benzamide moiety with two methoxy groups
Properties
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-18-7-8-19(2)12(11-18)10-17-16(20)14-6-5-13(21-3)9-15(14)22-4/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGLMGZSGPALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CNC(=O)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Benzamide Moiety: The piperazine intermediate is then reacted with 2,4-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethyl-2-piperazinyl)methanol: A similar compound with a hydroxyl group instead of the benzamide moiety.
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide: Another related compound with a sulfonamide group.
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,2-difluoroacetamide: A compound with a difluoroacetamide group.
Uniqueness
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2,4-dimethoxybenzamide is unique due to its specific combination of a piperazine ring and a benzamide moiety with methoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
